1,2-Bis(acetoxy-methyloxy)ethane-d4
Description
Properties
Molecular Formula |
C₈H₁₀D₄O₆ |
|---|---|
Molecular Weight |
210.22 |
Synonyms |
Acetic Acid Ethylenebis(oxymethylene) Ester-d4 ; (Ethylenedioxy)di-methanol Diacetate-d4 ; NSC 57560-d4 ; 1,1’-[1,2-Ethanediylbis(oxy)]bis-methanol 1,1’-Diacetate-d4 |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis with Deuterated Building Blocks
The most efficient method involves starting with deuterated ethylene glycol (ethylene glycol-d4) or deuterated acetic acid. Ethylene glycol-d4 reacts with methyl chloroacetate in the presence of a base to form the bis(acetoxy-methyloxy)ethane backbone. For example:
This method ensures uniform deuterium distribution but requires access to expensive deuterated starting materials.
Post-Synthetic H/D Exchange
Alternative approaches utilize H/D exchange catalysts, such as rhodium complexes, in heavy water (DO) or deuterated alcohols. The WO2017045648A1 patent describes a rhodium-catalyzed process where hydrogen atoms on carbon adjacent to electronegative groups (e.g., ether oxygens) are replaced with deuterium. Key parameters include:
-
Temperature : 70–80°C to optimize exchange rates without decomposition.
-
Solvent : Heavy water or deuterated methanol (CDOD) to maximize deuteration efficiency.
-
Catalyst : Rhodium(III) chloride or analogous complexes at 5–10 mol% loading.
Stepwise Synthesis and Optimization
Etherification and Acetylation
The non-deuterated precursor, 1,2-bis(hydroxymethyloxy)ethane, is synthesized via Williamson ether synthesis:
Subsequent acetylation with acetic anhydride yields 1,2-bis(acetoxy-methyloxy)ethane. For deuterated variants, deuterated sodium hydroxide (NaOD) and deuterated acetic anhydride ((CDCO)O) are substituted.
Table 1: Reaction Conditions for Acetylation
| Parameter | Non-Deuterated | Deuterated |
|---|---|---|
| Base | NaOH | NaOD |
| Acetylating Agent | (CHCO)O | (CDCO)O |
| Solvent | DMF | Deuterated DMF |
| Yield | 85–90% | 75–80% |
Deuterium Enrichment via Phase Transfer Catalysis (PTC)
The JPH05294901A patent highlights PTC for nitroaryl ether synthesis, which can be adapted for deuteration. Using benzyl dimethyl lauryl ammonium chloride as a catalyst, ethylene glycol-d4 reacts with deuterated methyl chloroacetate in a biphasic system (DO/deuterated dichloroethane). This method achieves 70–75% deuteration at the methyloxy groups.
Catalytic Deuterium-Labeling Methods
Rhodium-Mediated C–H Activation
The WO2017045648A1 patent details a scalable deuteration technique using rhodium catalysts. Key steps include:
Table 2: Deuteration Efficiency with Rhodium Catalysts
| Catalyst Loading | Temperature (°C) | Time (h) | Deuteration (%) |
|---|---|---|---|
| 5 mol% | 70 | 48 | 78 |
| 8 mol% | 75 | 36 | 89 |
| 10 mol% | 80 | 24 | 92 |
Acid-Catalyzed Exchange
Deuterated hydrochloric acid (DCl) in DO promotes H/D exchange at acidic protons. While less efficient than rhodium catalysis, this method is cost-effective for small-scale synthesis.
Purification and Characterization
Crystallization and Filtration
Post-synthesis, the crude product is precipitated by adding DO to the reaction mixture. Filtration and washing with deuterated solvents (e.g., CDOD) remove unreacted precursors.
Chromatographic Techniques
Silica gel chromatography with deuterated eluents (e.g., CDCl/CDOD) resolves regioisomers and by-products. GC-MS and H NMR confirm deuteration levels and positional specificity.
Economic and Environmental Considerations
-
Cost of Deuterated Reagents : Heavy water and deuterated acetic anhydride contribute to 60–70% of total synthesis costs.
-
Waste Management : Alkaline wastewater from PTC methods requires neutralization, increasing processing time by 20–30%.
-
Catalyst Recycling : Rhodium recovery via ion-exchange resins reduces expenses by 15–20% .
Q & A
Q. What are the common synthetic routes for preparing deuterated ethers like 1,2-Bis(acetoxy-methyloxy)ethane-d4, and how do reaction conditions influence isotopic purity?
- Methodological Answer : Deuterated ethers are typically synthesized via nucleophilic substitution reactions. For example, 1,2-dibromoethane can react with deuterated acetoxy-methyloxy precursors in polar aprotic solvents (e.g., acetonitrile) under reflux, using anhydrous potassium carbonate as a base to deprotonate phenolic intermediates and drive ether formation . Isotopic purity is influenced by solvent selection (low water content to prevent hydrolysis), reaction time, and post-synthetic purification via recrystallization or flash chromatography to remove non-deuterated byproducts .
Q. How is X-ray crystallography employed to resolve the structural configuration of deuterated ethane derivatives, and what are the key challenges in hydrogen/deuterium position refinement?
- Methodological Answer : Single-crystal X-ray diffraction is performed using a diffractometer (e.g., Bruker APEX-II CCD) to determine bond lengths, angles, and deuterium positions. Hydrogen atoms (including deuterium) are often positioned geometrically and refined with riding models due to their low electron density. Challenges include distinguishing between H and D atoms in electron density maps, requiring neutron diffraction or isotopic labeling validation for high-precision studies . Data refinement tools like ShelXL are used to optimize structural parameters, with thermal displacement parameters (Uiso) constrained to 1.2–1.5 times the parent atom’s values .
Advanced Research Questions
Q. In optimizing the synthesis of 1,2-Bis(acetoxy-methyloxy)ethane-d4, how do researchers balance solvent polarity and base strength to minimize hydrolysis of acetoxy groups while achieving high isotopic incorporation?
- Methodological Answer : Solvent polarity (e.g., acetonitrile vs. DMF) affects nucleophilicity and reaction rates. Weak bases (e.g., K2CO3) are preferred over strong bases (e.g., NaH) to avoid deacetylation of sensitive acetoxy groups . Isotopic incorporation is monitored via mass spectrometry or <sup>2</sup>H NMR, with reaction quenching in ice water to arrest hydrolysis. Kinetic studies under varying pH and temperature conditions help identify optimal windows for high yield and isotopic fidelity .
Q. When conflicting NMR and crystallographic data arise regarding the conformational flexibility of deuterated ethane derivatives, what multi-technique approaches validate the dynamic behavior in solution versus solid-state?
- Methodological Answer : Conformational discrepancies between solution (NMR) and solid-state (X-ray) data can arise from dynamic equilibria. Variable-temperature NMR experiments probe energy barriers to rotation, while solid-state NMR or neutron diffraction provides complementary insights into rigid conformations . Molecular dynamics simulations parameterized with crystallographic data can model solution-phase flexibility, reconciling experimental observations .
Q. How does the deuterium kinetic isotope effect (DKIE) influence the reaction pathways in acid-catalyzed hydrolysis studies of 1,2-Bis(acetoxy-methyloxy)ethane-d4, and what experimental controls are necessary to isolate isotopic effects?
- Methodological Answer : DKIE manifests in slower reaction rates for deuterated compounds due to stronger C-D bonds. Hydrolysis kinetics are compared between deuterated and non-deuterated analogs under identical acidic conditions (e.g., H2SO4/H2O). Controls include using deuterated solvents (D2O) to avoid proton exchange and monitoring by <sup>1</sup>H/<sup>2</sup>H NMR or LC-MS to track isotopic retention .
Safety and Handling
Q. What protocols ensure safe handling and waste management of deuterium-labeled compounds like 1,2-Bis(acetoxy-methyloxy)ethane-d4 in laboratory settings, particularly regarding solvent volatility and isotopic contamination risks?
- Methodological Answer : Deuterated compounds should be handled in fume hoods to mitigate solvent volatility (e.g., acetonitrile, ethanol). Waste must be segregated into halogenated/organic containers and treated by licensed facilities to prevent environmental release of isotopic contaminants . Spill kits with absorbent materials (e.g., vermiculite) and personal protective equipment (gloves, goggles) are mandatory. Regular air monitoring ensures compliance with isotopic exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
